ethyl 5-methoxy-3-[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)diazenyl]-1H-indole-2-carboxylate
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Overview
Description
Ethyl 5-methoxy-3-[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)diazenyl]-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methoxy-3-[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)diazenyl]-1H-indole-2-carboxylate typically involves multiple steps. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methoxy-3-[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)diazenyl]-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Ethyl 5-methoxy-3-[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)diazenyl]-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of ethyl 5-methoxy-3-[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)diazenyl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral properties.
Uniqueness
Ethyl 5-methoxy-3-[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)diazenyl]-1H-indole-2-carboxylate is unique due to its specific structural features, including the diazenyl group and the bicyclic system, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
305811-91-0 |
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Molecular Formula |
C22H30N4O3 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
ethyl 5-methoxy-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)diazenyl]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C22H30N4O3/c1-6-29-20(27)19-18(16-9-15(28-5)7-8-17(16)23-19)24-25-26-13-22(4)11-14(26)10-21(2,3)12-22/h7-9,14,23H,6,10-13H2,1-5H3 |
InChI Key |
OQFOSWWVQFIXKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)N=NN3CC4(CC3CC(C4)(C)C)C |
Origin of Product |
United States |
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